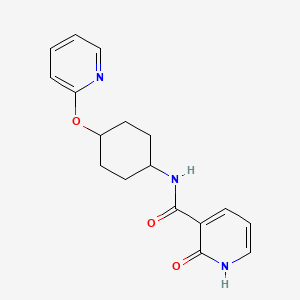

methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate, commonly known as MTBE, is a chemical compound that belongs to the family of butenoic acid derivatives. MTBE is widely used in scientific research as an intermediate in the synthesis of various organic compounds. The compound is also used as a reagent in the preparation of various drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Characterization

Methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate and its derivatives play a crucial role in the synthesis and structural characterization of complex molecules. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant potential as anticancer drugs. These complexes exhibit high cytotoxicity against various human tumor cell lines, surpassing conventional drugs like doxorubicin and cisplatin in efficacy. The detailed structural analysis, including 1H, 13C, 119Sn NMR, and IR spectroscopic techniques, underlines the importance of these compounds in developing novel therapeutic agents (Basu Baul et al., 2009).

Heterocyclic Systems Synthesis

The chemical versatility of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate extends to the synthesis of heterocyclic systems, which are pivotal in medicinal chemistry. For example, its utilization in preparing fused pyrimidinones showcases its utility in generating biologically active compounds. These synthesized heterocycles have been explored for their potential applications in drug discovery, highlighting the compound's role in advancing pharmaceutical research (Toplak et al., 1999).

Antimicrobial Agents

Derivatives of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate have been synthesized and evaluated as antimicrobial agents, presenting a promising avenue for developing new antibiotics. The structure-activity relationship studies of these compounds reveal their potential to combat bacterial and fungal infections, offering insights into designing more effective antimicrobial agents (Sahoo et al., 2010).

Corrosion Inhibition

The application of methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate derivatives extends to the field of materials science, particularly in corrosion inhibition. These compounds have been identified as efficient inhibitors for mild steel corrosion in acidic environments, demonstrating their importance in protecting industrial materials from corrosion-related damage. This application not only highlights the chemical versatility of these compounds but also their potential in industrial maintenance and longevity (Hassan et al., 2007).

properties

IUPAC Name |

methyl (Z)-3-amino-4-(1,2,4-triazol-1-yl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-13-7(12)2-6(8)3-11-5-9-4-10-11/h2,4-5H,3,8H2,1H3/b6-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSQSPQDRXLICZ-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CN1C=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/CN1C=NC=N1)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-amino-4-(1H-1,2,4-triazol-1-yl)but-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)

![N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide](/img/structure/B2661999.png)

![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)